An In-depth Technical Guide to CAS 119376-60-2 (GW0742): A Potent PPARδ Agonist
An In-depth Technical Guide to CAS 119376-60-2 (GW0742): A Potent PPARδ Agonist
Introduction: Unveiling GW0742, a Key Modulator of Nuclear Receptor Activity
The compound identified by CAS number 119376-60-2 is a prominent research molecule more commonly known in the scientific literature as GW0742 . This technical guide provides an in-depth exploration of its chemical properties, biological function, and practical applications for the research and drug development community. GW0742 has been established as a potent, high-affinity, and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor that plays a critical role in regulating metabolic pathways, inflammation, and cellular differentiation.[1][2]
Developed by GlaxoSmithKline, GW0742's utility as a research tool stems from its remarkable selectivity for PPARδ, exhibiting approximately 1000-fold greater potency for this receptor subtype over PPARα and PPARγ.[1] This specificity allows for the precise investigation of PPARδ-mediated signaling pathways, making it an invaluable asset in studies related to metabolic syndrome, cardiovascular disease, and inflammatory disorders.[3][4] This guide will synthesize the available technical data to provide a comprehensive resource for professionals utilizing this compound in their research endeavors.
I. Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in experimental settings. GW0742 is a synthetic, solid white powder with a well-defined chemical structure and properties.
Chemical Identity
-
CAS Number : 119376-60-2 (less common); 317318-84-6 (most common)
-
Common Name : GW0742
-
IUPAC Name : {4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy}acetic acid[3]
-
Synonym(s) : GW610742
Structural Information
The molecular structure of GW0742 is characterized by a central thiazole ring linked to a substituted phenyl ring and a phenoxyacetic acid moiety. This specific arrangement is crucial for its high-affinity binding to the PPARδ ligand-binding domain.
Caption: Chemical structure of GW0742.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of GW0742, essential for preparing stock solutions and designing experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₇F₄NO₃S₂ | [3] |
| Molecular Weight | 471.49 g/mol | [3] |
| Physical Appearance | White solid powder | [5] |
| Melting Point | 134.5-135.5 °C | [5] |
| Solubility | Insoluble in water | [2] |
| ≥47.1 mg/mL in DMSO | [2] | |
| ≥49.7 mg/mL in Ethanol (with warming) | [2] | |
| pKa (Predicted) | 3.17 ± 0.10 | [4] |
| Storage | Desiccate at +4°C or store at -20°C for long-term | [2][6] |
II. Mechanism of Action: The PPARδ Signaling Pathway
As a Senior Application Scientist, it is crucial to not just know what a compound does, but how it does it. The biological effects of GW0742 are mediated through its function as a selective agonist of PPARδ.
PPARs are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding an agonist like GW0742, PPARδ undergoes a conformational change. This prompts the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPARδ then forms a heterodimer with the Retinoid X Receptor (RXR). This GW0742-PPARδ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in a multitude of physiological processes, most notably fatty acid oxidation, glucose homeostasis, and the modulation of inflammation.
Caption: GW0742-activated PPARδ signaling pathway.
This mechanism explains the observed effects of GW0742 in various experimental models, including the increased expression of fatty acid transport and oxidation genes (like CPT1a) and the regulation of genes like Angiopoietin-like 4 (ANGPTL4), which is involved in lipid metabolism.[1][4]
III. Synthesis and Analytical Characterization
For researchers aiming to work with GW0742, understanding its synthesis and the methods for its analytical verification is paramount.
Chemical Synthesis Workflow
The definitive synthesis of GW0742 was first reported by Sznaidman et al. at GlaxoSmithKline.[1] The synthesis is a multi-step process involving the construction of the substituted thiazole core, followed by its coupling to the phenoxyacetic acid side chain. The causality behind this approach is the modular assembly of the key pharmacophoric elements required for potent and selective PPARδ agonism.
Below is a representative workflow illustrating the key transformations. For the detailed experimental procedures, reagents, and reaction conditions, researchers are directed to the primary literature.[1]
Caption: Representative synthesis workflow for GW0742.
Experimental Protocol: Analytical Characterization
Ensuring the identity, purity, and concentration of GW0742 is a self-validating step critical for the reproducibility of any experiment. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.
Objective: To confirm the identity and assess the purity of a GW0742 sample.
Methodology: HPLC-MS/MS
-
Sample Preparation:
-
Accurately weigh ~1 mg of the GW0742 standard or sample.
-
Dissolve in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 1 µg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard reverse-phase HPLC system (e.g., Agilent 1260, Waters Acquity).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The choice of a C18 column is based on the lipophilic nature of GW0742.
-
Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Sciex 6500, Thermo Q Exactive).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode. The carboxylic acid moiety makes negative mode ionization highly efficient.
-
Detection: Monitor for the deprotonated molecule [M-H]⁻ at m/z 470.5. For MS/MS, use this as the precursor ion and monitor for characteristic product ions.
-
-
Data Analysis:
-
Identity Confirmation: The retention time of the sample peak should match that of a certified reference standard. The measured mass-to-charge ratio (m/z) of the main peak should correspond to the theoretical mass of GW0742.
-
Purity Assessment: Purity is calculated based on the area of the main peak relative to the total area of all detected peaks in the chromatogram (Area % at a specific wavelength, e.g., 254 nm). Commercial suppliers typically provide material with ≥98% purity.[5][6]
-
IV. Safety, Handling, and Storage
As with any biologically active compound, proper safety protocols must be observed.
-
Hazard Identification: May cause skin and serious eye irritation. May cause an allergic skin reaction.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses.
-
Handling: Avoid breathing dust. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling.
-
Storage: For long-term stability, GW0742 should be stored as a solid at -20°C, protected from light and moisture. For short-term use, storage at +4°C is acceptable.[2][6] Stock solutions in DMSO can be stored at -20°C but should be used promptly, as long-term storage in solution is not recommended.[2]
V. Applications in Research and Development
The high selectivity of GW0742 makes it a cornerstone tool for elucidating the diverse biological roles of PPARδ. Its use has generated critical insights in several key research areas:
-
Metabolic Disease: GW0742 has been shown to improve insulin resistance and glucose homeostasis in animal models of diabetes.[8] It enhances fatty acid oxidation in skeletal muscle and heart tissue, suggesting a therapeutic potential for treating metabolic syndrome.[4]
-
Cardiovascular Health: Research indicates that GW0742 can have direct protective effects on the heart, reducing hypertrophy and fibrosis in models of heart failure.[1] It has also been shown to prevent hypertension in diet-induced obese mice.[3]
-
Inflammation: GW0742 exhibits anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and leukocyte infiltration in models of pulmonary and gut inflammation.[2][9]
-
Neuroscience: Studies have explored its neuroprotective effects and its potential to ameliorate cognitive deficits in models of Alzheimer's disease by correcting impairments in astrocyte metabolism.[4]
The body of evidence strongly supports GW0742 as a critical pharmacological tool for dissecting the complex roles of PPARδ in health and disease, providing a foundation for the development of novel therapeutics.
References
-
Sznaidman, M. L., Haffner, C. D., Maloney, P. R., Fivush, A., Chao, E., Goreham, D., Sierra, M. L., LeGrumelec, C., Xu, H. E., Montana, V. G., Lambert, M. H., Willson, T. M., Oliver, W. R., Jr, & Sternbach, D. D. (2003). Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity. Bioorganic & medicinal chemistry letters, 13(9), 1517–1521. [Link]
-
Nandhikonda, P., Yasgar, A., Baranowski, A. M., Sidhu, P. S., McCallum, M. M., Pawlak, A. J., Teske, K., Feleke, B., Yuan, N. Y., Kevin, C., Bikle, D. D., Ayers, S. D., Webb, P., Rai, G., Simeonov, A., Jadhav, A., Maloney, D., & Arnold, L. A. (2013). Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor. Biochemistry, 52(24), 4193–4203. [Link]
-
Wikipedia contributors. (2023, December 27). GW0742. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
Niu, C. S., Niu, H. S., Cheng, J. T., & Chen, Z. C. (2015). Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals. Drug design, development and therapy, 9, 5539–5546. [Link]
-
Niu, C. S., Niu, H. S., Cheng, J. T., & Chen, Z. C. (2015). Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals. Drug design, development and therapy, 9, 5539–5546. [Link]
-
Konttinen, H., Gureviciene, I., Oksanen, M., Grubman, A., Loppi, S., Oksanen, M., Puttonen, K. A., … Malm, T. (2019). PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes. Glia, 67(1), 146–159. [Link]
-
Sobolevsky, T., Dikunets, M., Sukhanova, I., Virus, E., & Rodchenkov, G. (2012). Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. Drug testing and analysis, 4(10), 754–760. [Link]
Sources
- 1. WO2009026658A1 - Ppar agonists - Google Patents [patents.google.com]
- 2. The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW0742, a high affinity PPAR-β/δ agonist reduces lung inflammation induced by bleomycin instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. 1C. Peroxisome proliferator-activated receptors | Nuclear hormone receptors | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
